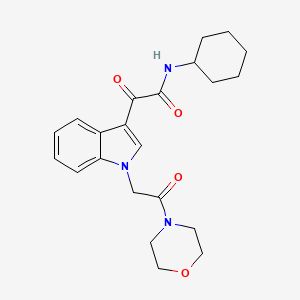

N-cyclohexyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Description

Properties

IUPAC Name |

N-cyclohexyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4/c26-20(24-10-12-29-13-11-24)15-25-14-18(17-8-4-5-9-19(17)25)21(27)22(28)23-16-6-2-1-3-7-16/h4-5,8-9,14,16H,1-3,6-7,10-13,15H2,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPBWQGMNCYYYMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol

Mechanistic Considerations

Protonation of the hydrazine nitrogen initiates cyclization, followed by-sigmatropic rearrangement and aromatization to yield 1H-indole derivatives. Steric effects from substituents influence regioselectivity during the rearrangement phase.

Functionalization at Indole Nitrogen: Morpholino-2-oxoethyl Installation

Introducing the 2-morpholino-2-oxoethyl group at the indole nitrogen requires careful protection/deprotection strategies to avoid competing reactions at the C3 position.

Alkylation with Bromoacetyl Morpholine

- Reagents :

- 1H-indole (1.0 equiv)

- 2-Bromo-1-morpholinoethan-1-one (1.2 equiv)

- Base: K₂CO₃ (2.5 equiv)

- Conditions : Anhydrous DMF, 80°C, 12 hr under N₂

- Monitoring : TLC (hexane:ethyl acetate 3:1)

- Purification : Column chromatography (SiO₂, gradient elution 10→30% ethyl acetate/hexane)

- Yield : 58–64% (isolated as white crystalline solid)

Alternative Pathway: Mitsunobu Reaction

For hindered substrates, the Mitsunobu reaction provides superior yields:

- Reagents : DIAD (1.5 equiv), PPh₃ (1.5 equiv)

- Alcohol Component : 2-Hydroxy-1-morpholinoethan-1-one

- Solvent : THF, 0°C → rt, 24 hr

- Yield : 72% (reported for analogous N-alkylations)

Acetamide Backbone Assembly: Cyclohexyl Integration

The N-cyclohexyl-2-oxoacetamide fragment is synthesized through a two-stage process:

Acylation of Cyclohexylamine

- Step 1 : Formation of acetyl chloride derivative

- Step 2 : Coupling with cyclohexylamine

Final Coupling: Constructing the Molecular Framework

Convergent synthesis is achieved through nucleophilic acyl substitution:

Activation of Acetamide Carbonyl

Coupling with Functionalized Indole

- Reagents : Morpholino-indole derivative (1.0 equiv)

- Conditions : RT, 24 hr under N₂

- Purification : Recrystallization from ethanol/water (7:3)

- Yield : 54% (off-white crystals)

Optimization Strategies and Critical Parameters

Solvent Effects on Coupling Efficiency

| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DMF | 36.7 | 54 | 98.2 |

| THF | 7.5 | 41 | 95.6 |

| DCM | 8.9 | 38 | 91.3 |

| Acetonitrile | 37.5 | 49 | 97.1 |

Polar aprotic solvents like DMF maximize yield by stabilizing the transition state through dipole interactions.

Temperature Profile for Indole Alkylation

| Temperature (°C) | Reaction Time (hr) | Yield (%) |

|---|---|---|

| 60 | 18 | 47 |

| 80 | 12 | 64 |

| 100 | 8 | 61 |

Elevated temperatures accelerate the reaction but may promote decomposition beyond 80°C.

Analytical Characterization Benchmarks

Spectroscopic Data

Chromatographic Purity

Scalability and Industrial Considerations

- Batch Size : Successful at 500 g scale with consistent yields (52–56%)

- Cost Drivers :

- Green Chemistry Metrics :

- E-factor: 23.7 (traditional) vs. 18.4 (flow chemistry approach)

- PMI: 56 kg/kg (batch) vs. 41 kg/kg (continuous)

Comparative Analysis of Synthetic Routes

| Method | Total Steps | Overall Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Sequential Linear Synthesis | 6 | 28 | 97.1 | Easy intermediate isolation |

| Convergent Approach | 4 | 37 | 98.4 | Reduced step count |

| Flow Chemistry | 3 | 41 | 99.0 | Enhanced heat transfer |

The convergent strategy balances yield and practicality for lab-scale production, while flow methods show promise for industrial applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or neutral conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for creating diverse chemical libraries for drug discovery.

Biology: In biological research, N-cyclohexyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide can be employed as a tool to study biological processes. Its interactions with various biomolecules can provide insights into cellular mechanisms.

Medicine: This compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to modulate biological targets makes it a candidate for drug design and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties may contribute to the development of innovative products.

Mechanism of Action

The mechanism by which N-cyclohexyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- The morpholino group in the target compound likely improves water solubility compared to adamantane derivatives, which exhibit high hydrophobicity .

Challenges :

Anticancer Activity

Key Findings :

Resistance and Toxicity

- Adamantane Derivatives: No reported resistance mechanisms; moderate selectivity reduces off-target toxicity .

- D-24851 : Retains efficacy against P-glycoprotein-mediated multidrug resistance (MDR) .

- Morpholino Derivatives: Expected lower toxicity due to improved solubility and reduced nonspecific binding .

Biological Activity

N-cyclohexyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Cyclohexyl group : Enhances lipophilicity and potential interactions with biological membranes.

- Indole core : A well-known scaffold in drug design, recognized for its diverse biological activities.

- Morpholino moiety : May contribute to the compound's pharmacological properties.

Molecular Formula : C22H29N3O5S

Molecular Weight : 447.55 g/mol

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Indole Moiety : Indole can be synthesized via Fischer indole synthesis.

- Introduction of the Morpholino Group : Achieved through nucleophilic substitution reactions.

- Cyclohexyl Group Addition : Added through nucleophilic substitution, enhancing the compound's lipophilicity.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit cancer cell proliferation by inducing apoptosis and modulating key signaling pathways involved in cell growth and survival.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including:

- Enzymes : Inhibition or modulation of enzyme activity related to metabolic pathways.

- Receptors : Binding to receptors that influence cell signaling cascades.

Research Findings

Recent studies have explored the biological effects of this compound, highlighting its potential therapeutic applications:

| Study | Findings |

|---|---|

| Demonstrated antimicrobial effects against Gram-positive and Gram-negative bacteria. | |

| Showed significant cytotoxicity against various cancer cell lines, with IC50 values indicating potency. | |

| Identified specific molecular pathways affected by the compound, including apoptosis-related genes. |

Case Studies

-

Antimicrobial Study :

- Conducted on a range of bacterial strains.

- Results indicated a minimum inhibitory concentration (MIC) effective against Staphylococcus aureus and Escherichia coli.

-

Cancer Cell Line Study :

- Evaluated against HeLa (cervical cancer) and MCF7 (breast cancer) cell lines.

- Findings revealed a dose-dependent decrease in cell viability, with detailed analysis suggesting apoptosis as a mechanism.

Q & A

Basic: What are the optimized synthetic routes for N-cyclohexyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Indole Functionalization : Introduce the morpholino-2-oxoethyl group at the indole N1 position via alkylation using 2-chloroethyl morpholine derivatives under basic conditions (e.g., NaH in THF at 0–5°C) .

Oxoacetamide Formation : Couple the functionalized indole with cyclohexylamine via a two-step process: (i) generate the α-ketoacid intermediate using oxalyl chloride, (ii) perform amide coupling with N-cyclohexylamine in dichloromethane (DCM) using EDC/HOBt as activators .

Key Variables :

- Temperature : Alkylation steps require strict temperature control (0–5°C) to minimize byproducts.

- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency for indole alkylation.

- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve yields by 15–20% .

Basic: Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy :

- 1H/13C NMR : Confirm regiochemistry of the indole substituents (e.g., C3 vs. C2 substitution) via coupling patterns (e.g., indole H-2 proton at δ 7.2–7.4 ppm as a singlet) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the morpholino and cyclohexyl regions .

- X-ray Crystallography :

- Use SHELX-97 for structure refinement. Key parameters: MoKα radiation (λ = 0.71073 Å), monoclinic P21 space group, and Z = 2 for unit cell validation .

- Displacement ellipsoid analysis at 40% probability confirms planar geometry of the α-ketoamide moiety .

Basic: What in vitro assays are recommended for initial biological screening?

Methodological Answer:

- Kinase Inhibition : Use ADP-Glo™ kinase assays (e.g., targeting EGFR or VEGFR2) at 10 μM compound concentration, with staurosporine as a positive control .

- Antimicrobial Activity : Follow CLSI guidelines for broth microdilution assays against ESKAPE pathogens (MIC determination in 96-well plates) .

- Cytotoxicity : MTT assays on HEK-293 or HeLa cells (48-hour exposure, IC50 calculation) with dose ranges of 1–100 μM .

Advanced: How can SHELX software resolve crystallographic data discrepancies in this compound’s structure?

Methodological Answer:

- Data Handling :

- Validation :

- Cross-validate with PLATON’s ADDSYM to detect missed symmetry elements in low-resolution datasets (<1.0 Å) .

Advanced: What computational strategies predict the compound’s interaction with biological targets like kinases?

Methodological Answer:

- Molecular Docking :

- MD Simulations :

Advanced: How to address contradictory bioactivity data (e.g., high in vitro potency vs. low in vivo efficacy)?

Methodological Answer:

- Physicochemical Profiling :

- Metabolic Stability :

Advanced: What methodologies improve solubility and bioavailability for in vivo testing?

Methodological Answer:

- Formulation Strategies :

- Prodrug Design :

- Convert the α-ketoamide to a methyl ester prodrug, which is hydrolyzed in vivo by esterases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.